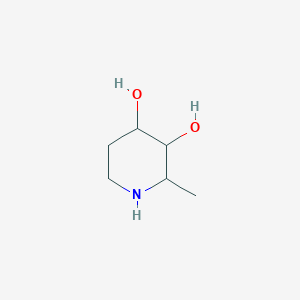6-Deoxyfagomine is a natural product found in Lycium chinense with data available.
6-Deoxyfagomine
CAS No.: 197449-09-5
Cat. No.: VC16990333
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 197449-09-5 |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | 2-methylpiperidine-3,4-diol |
| Standard InChI | InChI=1S/C6H13NO2/c1-4-6(9)5(8)2-3-7-4/h4-9H,2-3H2,1H3 |
| Standard InChI Key | RMJCALHKIHCSMY-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C(CCN1)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
6-Deoxyfagomine (IUPAC name: 2-methylpiperidine-3,4-diol) belongs to the piperidine class of organoheterocyclic compounds. Its canonical SMILES notation (CC1C(C(CCN1)O)O) reflects a six-membered ring with hydroxyl groups at positions 3 and 4 and a methyl substituent at position 2 . The compound’s stereochemistry is defined as (2R,3R,4R), which influences its biochemical interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 131.17 g/mol | PubChem 2.1 |
| XLogP3 | -0.9 | XLogP3 3.0 |
| Hydrogen Bond Donors | 3 | Cactvs 3.4.6.11 |
| Topological PSA | 52.50 Ų | admetSAR 2 |
| Rotatable Bonds | 0 | Cactvs 3.4.6.11 |
Spectroscopic and Computational Data
The InChIKey (RMJCALHKIHCSMY-UHFFFAOYSA-N) facilitates database searches, while mass spectrometry confirms an exact mass of 131.094628657 Da . Density functional theory (DFT) calculations predict low lipophilicity (AlogP = -0.91), suggesting high solubility in polar solvents .
Natural Occurrence and Biosynthesis
Botanical Sources
6-Deoxyfagomine was initially isolated from Lycium chinense, a plant used in traditional medicine . A 2022 LC-MS/MS study revealed its presence in sugarcane (Saccharum officinarum) rind, particularly in cultivars ROC22, F172, and YT71/210 . These varieties exhibited total alkaloid contents of 12.4–15.8 mg/g dry weight, with 6-deoxyfagomine constituting 4.7–6.2% of the alkaloid fraction .
Biosynthetic Pathways
While the exact pathway remains uncharacterized, homology to fagomine biosynthesis suggests a route involving:
-
Lysine Decarboxylation: Formation of cadaverine via lysine decarboxylase.
-
Oxidative Deamination: Conversion to Δ¹-piperideine by copper amine oxidase.
-
Hydroxylation and Methylation: Sequential hydroxylation at C3/C4 and methyl transfer to C2 .
Gene expression analyses in sugarcane implicate cytochrome P450 monooxygenases (CYP71 family) in these modifications .
Analytical Detection Methods
LC-MS/MS Profiling
The identification of 6-deoxyfagomine in sugarcane utilized a C18 column (2.1 × 100 mm, 1.8 μm) with a 0.1% formic acid/acetonitrile gradient. Key MS parameters included:
-
Ionization Mode: Positive electrospray (+ESI)
-
Collision Energy: 20–35 eV
Table 2: Chromatographic Conditions for Alkaloid Separation
| Parameter | Specification |
|---|---|
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 μL |
| Run Time | 25 min |
Pharmacological Properties
Antioxidant Activity
Sugarcane rind extracts containing 6-deoxyfagomine demonstrated dose-dependent DPPH radical scavenging (IC₅₀ = 38.7 μg/mL in YT71/210), surpassing ascorbic acid at concentrations >50 μg/mL . The compound’s hydroxyl groups likely donate protons to neutralize reactive oxygen species.
ADMET Profiling
admetSAR 2.0 predictions indicate favorable pharmacokinetics:
-
Human Intestinal Absorption: 84.15% probability
-
Blood-Brain Barrier Permeation: 57.50% probability
-
CYP Inhibition: Low affinity for CYP3A4 (99.31% non-inhibitory) .
Notably, 6-deoxyfagomine shows no predicted carcinogenicity (95% non-carcinogenic) .
Future Research Directions
-
Synthetic Optimization: Develop stereoselective synthesis routes for large-scale production.
-
Target Identification: Use molecular docking to explore interactions with α-glucosidase and NMDA receptors.
-
Clinical Trials: Validate antioxidant and neuroprotective claims in mammalian models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume